Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886055
InChI: InChI=1S/2C24H39O3PS.C12H10N.CH4.Pd/c2*1-2-3-4-28(29(25,26)27,23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h2*17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H4;/q;;-1;;+2
SMILES:
Molecular Formula: C61H92NO6P2PdS2+
Molecular Weight: 1167.9 g/mol

Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)

CAS No.:

Cat. No.: VC15886055

Molecular Formula: C61H92NO6P2PdS2+

Molecular Weight: 1167.9 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) -

Specification

Molecular Formula C61H92NO6P2PdS2+
Molecular Weight 1167.9 g/mol
IUPAC Name 1-(1-adamantyl-butyl-sulfonatophosphaniumyl)adamantane;methane;palladium(2+);2-phenylaniline
Standard InChI InChI=1S/2C24H39O3PS.C12H10N.CH4.Pd/c2*1-2-3-4-28(29(25,26)27,23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h2*17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H4;/q;;-1;;+2
Standard InChI Key MLOKEEVFZUSMON-UHFFFAOYSA-N
Canonical SMILES C.CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Introduction

Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) is a complex organometallic compound primarily used as a transition metal catalyst. It belongs to the family of palladium-based catalysts, which are widely employed in cross-coupling reactions and other synthetic organic transformations. This compound is particularly valued for its high catalytic efficiency and selectivity in challenging reactions.

Applications in Catalysis

Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) is widely used in:

  • Cross-Coupling Reactions:

    • It serves as an efficient catalyst in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

    • The bulky phosphine ligand improves activity by stabilizing the palladium center during oxidative addition and reductive elimination steps.

  • C–N Bond Formation:

    • The compound is highly effective in forming carbon-nitrogen bonds, making it useful in pharmaceutical synthesis.

  • Sterically Hindered Substrates:

    • Its bulky ligands enable it to catalyze reactions involving sterically demanding substrates with high selectivity.

Mechanism of Action

The catalytic cycle of this palladium complex typically involves:

  • Oxidative Addition: The palladium center inserts into a carbon-halogen bond.

  • Transmetalation: The ligand exchange occurs between the palladium complex and an organoboron or organostannane reagent.

  • Reductive Elimination: The desired product is released, regenerating the active catalyst.

The bulky diadamantyl-n-butylphosphine ligand plays a crucial role in stabilizing the intermediate species during these steps, enhancing both the rate and selectivity of the reaction.

Synthesis

The synthesis of Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) typically involves:

  • Coordination of palladium (II) with methanesulfonate as a counterion.

  • Ligand exchange with diadamantyl-n-butylphosphine and 2-(2'-amino-1,1'-biphenyl).

Handling Precautions

  • This compound should be handled under an inert atmosphere (e.g., argon) to prevent degradation.

  • It must be stored at room temperature away from moisture and light.

Advantages Over Other Catalysts

FeatureMethanesulfonato[(diadamantyl-n-butylphosphine)...]Other Palladium Catalysts
Bulky Ligand EffectivenessHighModerate
Steric SelectivityExcellentModerate
Air StabilityGoodVariable
Reaction EfficiencyHighModerate

The unique steric properties of this compound make it superior for sterically hindered substrates compared to traditional palladium catalysts.

Limitations

While highly effective, this compound has some drawbacks:

  • High cost due to the complexity of its synthesis.

  • Limited availability for large-scale industrial applications.

  • Requires careful handling under inert conditions.

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